molecular formula C43H51FN12O7 B10832095 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(8-((5-fluoro-2-(((9-isopropyl-2-morpholino-9H-purin-6-yl)amino)methyl)-1H-benzo[d]imidazol-6-yl)amino)octyl)acetamide

2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(8-((5-fluoro-2-(((9-isopropyl-2-morpholino-9H-purin-6-yl)amino)methyl)-1H-benzo[d]imidazol-6-yl)amino)octyl)acetamide

Cat. No.: B10832095
M. Wt: 866.9 g/mol
InChI Key: XZMGOWQHLJWQJN-UHFFFAOYSA-N
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Description

PP-C8 is a potent and selective proteolysis-targeting chimera (PROTAC) compound that targets the cyclin-dependent kinase 12 (CDK12) and cyclin K complex. It is primarily used in scientific research for its ability to induce the degradation of CDK12 and cyclin K, which are crucial for regulating gene transcription and DNA damage response. PP-C8 has shown significant synergistic antiproliferative effects when combined with poly(ADP-ribose) polymerase (PARP) inhibitors in the treatment of triple-negative breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PP-C8 involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling to form the final product. The key steps typically include:

    Preparation of Intermediate Compounds: This involves the synthesis of specific ligands that can bind to CDK12 and cyclin K.

    Coupling Reactions: The intermediate compounds are coupled using specific reagents and conditions to form the final PP-C8 compound.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods: Industrial production of PP-C8 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: PP-C8 undergoes various chemical reactions, including:

    Degradation: PP-C8 induces the degradation of CDK12 and cyclin K through the ubiquitin-proteasome system.

    Synergistic Reactions: When combined with PARP inhibitors, PP-C8 exhibits synergistic antiproliferative effects.

Common Reagents and Conditions:

    Reagents: Specific ligands for CDK12 and cyclin K, coupling reagents, and purification solvents.

    Conditions: Controlled temperature, pH, and reaction time to ensure optimal yield and purity.

Major Products:

Scientific Research Applications

PP-C8 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool for studying the degradation of specific proteins and understanding the mechanisms of proteolysis.

    Biology: Helps in investigating the role of CDK12 and cyclin K in gene transcription and DNA damage response.

    Medicine: Shows potential in the treatment of triple-negative breast cancer by inducing the degradation of CDK12 and cyclin K and enhancing the effects of PARP inhibitors.

    Industry: Utilized in the development of new therapeutic strategies and drug discovery

Mechanism of Action

PP-C8 exerts its effects by selectively binding to CDK12 and cyclin K, forming a ternary complex that recruits the ubiquitin-proteasome system. This leads to the ubiquitination and subsequent degradation of CDK12 and cyclin K. The degradation of these proteins disrupts gene transcription and DNA damage response pathways, resulting in antiproliferative effects, especially in cancer cells .

Comparison with Similar Compounds

    BSJ-4-116: Another selective CDK12 degrader that shows high selectivity and potency.

    Compound 2: A highly selective CDK12 degrader designed by connecting SR-4835, a noncovalent dual inhibitor of CDK12 and CDK13, with a ligand for the E3 ligase cereblon.

Comparison:

PP-C8 stands out due to its high selectivity and synergistic effects, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C43H51FN12O7

Molecular Weight

866.9 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[8-[[6-fluoro-2-[[(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)amino]methyl]-1H-benzimidazol-5-yl]amino]octyl]acetamide

InChI

InChI=1S/C43H51FN12O7/c1-25(2)55-24-48-37-38(52-43(53-39(37)55)54-16-18-62-19-17-54)47-22-33-49-29-20-27(44)28(21-30(29)50-33)45-14-7-5-3-4-6-8-15-46-35(58)23-63-32-11-9-10-26-36(32)42(61)56(41(26)60)31-12-13-34(57)51-40(31)59/h9-11,20-21,24-25,31,45H,3-8,12-19,22-23H2,1-2H3,(H,46,58)(H,49,50)(H,47,52,53)(H,51,57,59)

InChI Key

XZMGOWQHLJWQJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)NCC4=NC5=CC(=C(C=C5N4)F)NCCCCCCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O

Origin of Product

United States

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